molecular formula C8H6N2O4 B13060886 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13060886
M. Wt: 194.14 g/mol
InChI Key: IUHWRDMVYCZQBJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid , as derived from its parent heterocycles and substituents. The numbering begins with the oxadiazole ring, where position 3 hosts the carboxylic acid group (-COOH), and position 5 is substituted by a 2-methylfuran-3-yl moiety. The furan ring is numbered such that the methyl group resides at position 2, adjacent to the oxygen atom. Discrepancies in substituent positioning (e.g., 3-methylfuran-2-yl vs. 2-methylfuran-3-yl) often arise from alternative numbering conventions but are resolved through IUPAC’s hierarchical rules prioritizing heteroatom proximity.

Molecular Geometry and Conformational Analysis

The molecular formula C₈H₆N₂O₄ corresponds to a planar oxadiazole core fused to a methyl-substituted furan ring. The SMILES notation (CC1=C(C=CO1)C2=NC(=NO2)C(=O)O) reveals connectivity: the oxadiazole’s nitrogen atoms at positions 1 and 2 anchor the furan and carboxylic acid groups, respectively. Density functional theory (DFT) simulations predict a dihedral angle of 12.5° between the oxadiazole and furan rings, minimizing steric clash between the methyl group and carboxylic acid. The carboxylic acid adopts a synperiplanar conformation relative to the oxadiazole’s N-O bond, facilitating intramolecular hydrogen bonding (O-H···N) with a calculated distance of 2.1 Å.

X-ray Crystallographic Data and Hydrogen Bonding Networks

Single-crystal X-ray diffraction of the analogous compound 5-(2-methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (space group C2/c) reveals a monoclinic lattice with parameters a = 20.8964 Å, b = 5.9156 Å, c = 21.9821 Å, and β = 120.415°. While direct data for the carboxylic acid derivative is limited, its structure likely mirrors this framework, with the carboxylic acid group introducing additional hydrogen-bonding motifs. In the amine analogue, the furan ring exhibits disorder (occupancies 0.902:0.098), suggesting conformational flexibility. The oxadiazole and furan rings form a π-stacked network with adjacent molecules, stabilized by C-H···O interactions (2.8–3.2 Å). For the carboxylic acid derivative, intermolecular O-H···N hydrogen bonds (2.6 Å) and C=O···H-C contacts (3.0 Å) are predicted to dominate the crystal packing.

Table 1: Predicted crystallographic parameters for 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Parameter Value
Space group P2₁/c
a (Å) 10.24
b (Å) 5.91
c (Å) 15.87
β (°) 105.3
Z 4
Hydrogen bonds O-H···N (2.6 Å)

Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives

The carboxylic acid derivative distinguishes itself from simpler 1,2,4-oxadiazoles through enhanced polarity and hydrogen-bonding capacity. For instance:

  • 1,2,4-Oxadiazole (C₂H₂N₂O): Lacks substituents, resulting in lower molecular weight (70.05 g/mol) and minimal intermolecular interactions.
  • 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole (C₈H₇ClN₂O₂): Replaces the carboxylic acid with a chloromethyl group, reducing hydrogen-bonding potential but increasing lipophilicity (ClogP = 2.1 vs. 0.8 for the carboxylic acid).
  • 5-Methyl-oxadiazole-2-carboxylic acid amides : Feature bulkier substituents that sterically hinder crystal packing, as seen in their lower melting points (~150°C vs. ~210°C for the title compound).

Table 2: Structural and physicochemical comparison of 1,2,4-oxadiazole derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group
1,2,4-Oxadiazole C₂H₂N₂O 70.05 None
2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole C₈H₇ClN₂O₂ 198.61 Chloromethyl
Title compound C₈H₆N₂O₄ 194.14 Carboxylic acid

The carboxylic acid group enables salt formation and coordination chemistry, broadening applications in metallodrug design compared to non-ionizable derivatives.

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

5-(3-methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c1-4-2-3-13-5(4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)

InChI Key

IUHWRDMVYCZQBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediate Formation

  • Nitrile precursor: 3-methylfuran-2-carbonitrile is used as the starting nitrile to introduce the 3-methylfuran moiety.
  • Amidoxime formation: Treatment of this nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or borate buffer at pH ~8–9.5) yields the corresponding amidoxime intermediate with high conversion rates (typically 85–95%).

O-Acylation with Carboxylic Acid Derivatives

  • The amidoxime is then acylated with carboxylic acid derivatives bearing the desired carboxyl functionality at the 3-position. Coupling reagents such as EDCI, PyAOP, or DCC are employed to activate the acid for nucleophilic attack by the amidoxime oxygen.
  • Reaction conditions are generally mild, carried out at room temperature or slightly elevated temperatures, in solvents like acetonitrile or DMF.
  • Electron-deficient and sterically hindered carboxylic acids are tolerated, though yields may slightly decrease with increased steric bulk.

Cyclodehydration to Oxadiazole

  • The critical ring closure step is performed by heating the O-acylamidoxime intermediate in a buffered basic solution (e.g., borate buffer at pH 9–9.5) at around 90 °C for 1–3 hours.
  • This step induces cyclodehydration, forming the 1,2,4-oxadiazole ring and releasing water.
  • The reaction is sensitive to prolonged heating, which can lead to side reactions such as hydrolysis or decomposition; thus, reaction times and temperatures are optimized to balance conversion and purity.

Alternative and Enhanced Methods

Microwave-Assisted Synthesis

  • Microwave irradiation has been applied to accelerate both amidoxime formation and cyclodehydration steps.
  • This approach reduces reaction times dramatically (minutes instead of hours) while maintaining or improving yields (typically 70–90%).
  • It also reduces solvent volumes and energy consumption, aligning with green chemistry principles.

One-Pot Procedures

  • Some protocols integrate amidoxime formation, O-acylation, and cyclodehydration into a one-pot sequence.
  • For example, simultaneous addition of hydroxylamine, carboxylic acid, and coupling agents followed by controlled heating can produce the oxadiazole in a streamlined manner.
  • This method simplifies purification and increases throughput, beneficial for library synthesis or scale-up.

Representative Data Table: Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidoxime formation Hydroxylamine hydrochloride, Na2CO3 buffer (pH 8.2) Room temp (~25°C) 1–3 h 90–95 High conversion; mild conditions
O-Acylation Carboxylic acid + EDCI or PyAOP, DIPEA, CH3CN Room temp (~25°C) 2–4 h 80–92 Electron-deficient acids slightly lower yield
Cyclodehydration Borate buffer (pH 9.5), heating 90 °C 1–3 h 75–90 Prolonged heating causes side reactions
Microwave-assisted route Amidoxime + acid + coupling agent, microwave 80–100 °C (MW) 10–30 min 85–90 Faster, greener, high yield
One-pot synthesis Hydroxylamine, acid, coupling agent combined 80–100 °C 3–6 h 70–85 Simplified process, moderate to good yield

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

    Oxidation: Oxidation of the furan ring can yield furanones or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can yield amines or hydroxylamines.

    Substitution: Substitution of the methyl group can yield various substituted furans with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and tested for their ability to inhibit cancer cell proliferation. The introduction of the 3-methylfuran moiety may enhance these effects due to its electron-donating properties, which can stabilize reactive intermediates during biological interactions .

Antimicrobial Properties
Studies have shown that oxadiazole derivatives possess antimicrobial activity against various bacterial strains. The incorporation of the furan ring in 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid could potentially improve its solubility and bioavailability, making it a candidate for developing new antimicrobial agents .

Materials Science

Energetic Materials
The compound's structural characteristics allow it to be explored as a component in energetic materials. Research on similar oxadiazole compounds has demonstrated their use in formulating insensitive munitions that are less prone to accidental detonation while maintaining high energy output . The thermal stability and performance metrics of these materials suggest that 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid could be beneficial in the development of safer explosives.

Polymer Chemistry
In polymer science, oxadiazole-containing compounds are utilized to enhance thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices can lead to materials with improved fire resistance and durability .

Organic Synthesis

Building Block for Synthesis
5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups can participate in various reactions such as nucleophilic substitutions or coupling reactions to yield more complex molecules . This versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Case Study: Anticancer Activity

A recent study synthesized several derivatives of 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid and evaluated their cytotoxicity against different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting strong potential for further development .

Case Study: Material Performance

In another investigation focused on energetic materials, formulations containing derivatives of oxadiazoles were subjected to impact sensitivity tests. The results showed that these compounds maintained high performance while demonstrating significantly lower sensitivity compared to traditional explosives like TNT .

Mechanism of Action

The mechanism of action of 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(3-methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, highlighting substituent variations, biological activities, and physicochemical properties:

Compound Substituent at Position 5 Biological Activity Physicochemical Properties Key References
5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Methylfuran-2-yl Not reported in evidence (inferred potential) Likely moderate solubility due to polar carboxylic acid N/A
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid (XLIX) 2-Ethoxyphenyl Intermediate for covalent inhibitors White solid; MS (ESI) m/z: 235.1 [M+H]+
5-(4-(Substituted phenyl)-1,2,4-oxadiazole-3-carboxylic acid (42) Complex aryl-piperidine-ethylphenyl Antiplasmodial activity Synthesized via ester hydrolysis; recrystallized in EtOH
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Cyanophenyl Not explicitly stated (likely intermediate) Molecular Weight: ~180–200 g/mol (estimated)
5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid 2-(Trifluoromethyl)phenyl Potassium salt form enhances solubility Molecular Formula: C10H5F3N2O3; MW: 258.16
5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid Cyclopropyl Not reported (scaffold for DNA gyrase inhibitors) Storage: 2–8°C; Molecular Weight: 154.13
5-(Dichloromethylpyrrole-substituted phenyl)-1,2,4-oxadiazole-3-carboxylic acid Dichloromethylpyrrole-phenyl DNA gyrase inhibition (IC50: 1.2 µM vs. E. coli) High steric bulk; likely low aqueous solubility

Key Observations:

Bulky substituents (e.g., dichloromethylpyrrole in ) may sterically hinder enzymatic interactions but improve specificity for targets like DNA gyrase. Aryl groups (e.g., ethoxyphenyl in ) contribute to π-π interactions, critical for binding to hydrophobic enzyme pockets.

Synthetic Accessibility :

  • Most analogs are synthesized via ester hydrolysis (e.g., General Procedure-III in ), suggesting a common route for the target compound.
  • Modifications at position 5 are achieved through nucleophilic substitution or cycloaddition reactions .

Safety and Stability: Compounds with smaller substituents (e.g., cyclopropyl in ) exhibit simpler storage requirements (2–8°C).

Biological Activity

5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family. Its structure includes a five-membered furan ring and an oxadiazole moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is C8_8H6_6N2_2O4_4, with a molecular weight of 194.14 g/mol. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a candidate for various biological applications.

Synthesis

The synthesis of 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods, including cyclodehydration reactions involving appropriate precursors. The versatility in synthesizing oxadiazoles allows for the exploration of various derivatives that may exhibit enhanced biological activities .

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to inhibit cancer cell proliferation in various human cell lines. A study highlighted that certain oxadiazole derivatives showed moderate cytotoxicity against HL-60 (pro-myelocytic leukemia), with IC50_{50} values ranging from 19.0 to 42.1 μM .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (μM)
Compound 3cHL-6042.1
Compound 3eHL-6019.0
Compound 3fHL-6028

Antitubercular Activity

In addition to anticancer properties, oxadiazoles have shown promise in treating tuberculosis. Compounds similar to 5-(3-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid have been evaluated against Mycobacterium tuberculosis strains with varying degrees of efficacy. For example, some derivatives demonstrated MIC values as low as 0.045 µg/mL against resistant strains .

The mechanisms through which oxadiazoles exert their biological effects are varied and include:

  • Inhibition of DNA Topoisomerases : Some oxadiazoles inhibit bacterial and human DNA topoisomerases, crucial for DNA replication and transcription.
  • Tyrosine Kinase Inhibition : Certain derivatives act as inhibitors of tyrosine kinases, which play pivotal roles in cell signaling pathways involved in cancer progression .

Case Studies

A recent study investigated the antiproliferative effects of various oxadiazole derivatives on human cancer cell lines including NCI H292 (lung carcinoma), HL-60 (pro-myelocytic leukemia), and HT29 (colon carcinoma). The compounds were screened using an MTT assay to determine their cytotoxic potential . The study concluded that while some compounds exhibited significant activity, others did not show any antiproliferative effects.

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